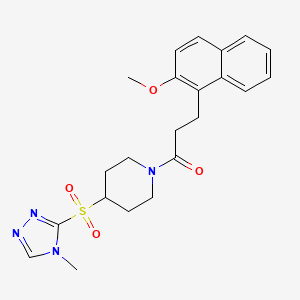
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphism Control in Drug Development
The control of polymorphism is critical in drug development, as it affects the drug's physical properties, stability, and bioavailability. The compound ASP3026, which shares structural similarities with the given chemical, showcases the importance of controlling polymorphism. Research has identified multiple polymorphs of ASP3026, with studies focusing on optimizing the crystallization process to obtain the most stable polymorph for solid formulations. This involves understanding the influence of crystallization parameters, such as temperature and solvent, on the nucleation of different polymorphs. The ability to selectively obtain specific polymorphs through temperature control highlights the compound's utility in designing drugs with desired physical characteristics (Takeguchi et al., 2015).
Antiproliferative Activity and Receptor Binding
The compound's structural analogs demonstrate significant biological activities, including antiproliferative effects and selective binding to receptors. For instance, derivatives have shown potent ligand activities for the sigma(1) receptor, with certain methyl-substituted piperidine rings enhancing affinity and selectivity. These findings suggest the compound's potential in tumor research and therapy, where selective receptor targeting can lead to more effective treatments with fewer side effects (Berardi et al., 2005).
Fluorescence-Tagged Ligands for Receptor Identification
In the realm of receptor research, the synthesis of fluorescence-tagged ligands based on piperidine derivatives provides tools for identifying and understanding binding sites on receptors. These compounds, exhibiting high affinities for the histamine H3 receptor, serve as powerful probes in receptor localization and function studies, facilitating the exploration of receptor-ligand interactions in biological systems (Amon et al., 2007).
Polymorph Stability and Drug Formulation
Further research into the thermodynamic stability of polymorphs, like those of ASP3026, provides insights into the most stable forms at ambient temperature, crucial for drug formulation and manufacturing. Understanding the mutual monotropic and enantiotropic relationships between polymorphs aids in the selective crystallization and design of solid drug formulations, ensuring drug efficacy and stability (Takeguchi et al., 2015).
Eigenschaften
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-15-23-24-22(25)31(28,29)17-11-13-26(14-12-17)21(27)10-8-19-18-6-4-3-5-16(18)7-9-20(19)30-2/h3-7,9,15,17H,8,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALOFRQETZNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
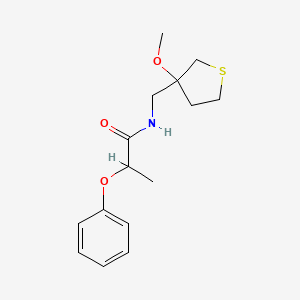
![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
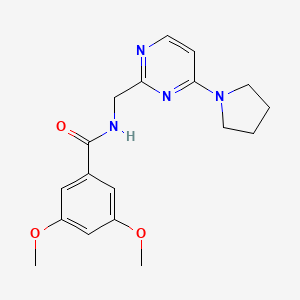
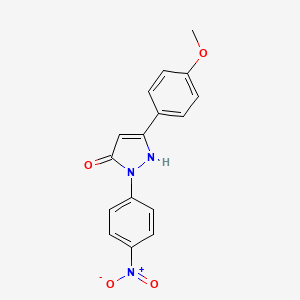
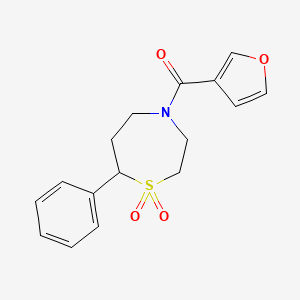
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)
